Product packaging for 6,7-Dimethoxy-4-phenylcoumarin(Cat. No.:CAS No. 1857-05-2)

6,7-Dimethoxy-4-phenylcoumarin

Cat. No.: B154333
CAS No.: 1857-05-2
M. Wt: 282.29 g/mol
InChI Key: BUZZVHCRHOIKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-phenylcoumarin, also known as methyldalbergin, is a neoflavonoid of significant interest in pharmacological and biological research due to its diverse bioactivities. This compound has demonstrated potent in vitro anti-inflammatory properties by significantly inhibiting the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide-induced murine macrophage cells. The mechanism of this activity is linked to the modulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) enzyme expression . Beyond its anti-inflammatory effects, research has highlighted its tumor-specific cytotoxicity, antibacterial properties, and antioxidant actions, making it a compelling compound for investigating therapeutic pathways . Theoretical studies on its molecular structure and chemical reactivity, including molecular docking experiments, have been conducted to better understand its interactions with biological targets, such as bacterial proteins, further underscoring its value as a tool in drug discovery and mechanistic studies . As a secondary metabolite, its production is also a subject of interest in the study of plant-endophyte interactions . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B154333 6,7-Dimethoxy-4-phenylcoumarin CAS No. 1857-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZVHCRHOIKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 4 Phenylcoumarin

Established Synthetic Routes to the 6,7-Dimethoxy-4-phenylcoumarin Core

The construction of the this compound framework is primarily achieved through well-established cyclization reactions, with the Pechmann condensation being a prominent method. This approach involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin (B35378) ring system.

Cyclization Reactions and Precursor Utilization in this compound Synthesis

The most direct synthesis of this compound involves the Pechmann condensation of 3,4-dimethoxyphenol (B20763) with ethyl benzoylacetate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to yield the final product. mdpi.com

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. In this case, 3,4-dimethoxyphenol provides the A-ring with the desired methoxy (B1213986) substitution pattern at positions 6 and 7 of the resulting coumarin. Ethyl benzoylacetate serves as the source for the C-4 phenyl group and the pyrone ring.

Precursor 1Precursor 2Reaction TypeProductReference
3,4-DimethoxyphenolEthyl benzoylacetatePechmann CondensationThis compound mdpi.com
3,4-MethylenedioxyphenolEthyl benzoylacetatePechmann Condensation6,7-Methylenedioxy-4-phenylcoumarin mdpi.com
ResorcinolEthyl benzoylacetatePechmann Condensation7-Hydroxy-4-phenylcoumarin mdpi.com
PhloroglucinolEthyl benzoylacetatePechmann Condensation5,7-Dihydroxy-4-phenylcoumarin (B1236179) mdpi.com

Regioselective Functionalization Approaches for this compound Production

While the Pechmann condensation offers a direct route, other methods involving regioselective functionalization of pre-existing coumarin or phenol scaffolds have also been explored. Palladium-catalyzed reactions, such as the Fujiwara-Moritani reaction, have emerged as powerful tools for the C-H alkenylation of phenols, which can then be cyclized to form coumarins. acs.org For instance, the reaction of a suitably protected 3,4-dimethoxyphenol with a phenyl-substituted alkene under palladium catalysis could, in principle, be adapted to produce the this compound core. These methods offer the potential for greater control over the substitution pattern of the final product.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the synthesis of 4-arylcoumarins. These reactions typically involve the coupling of a 4-halocoumarin or an activated coumarin intermediate with an appropriate arylboronic acid or alkene. researchgate.net While not a direct synthesis from simple phenols, these methods are invaluable for the late-stage functionalization and diversification of the coumarin scaffold.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR) and for the development of new compounds with potentially enhanced biological activities.

Strategies for Structural Diversification of 4-Phenylcoumarin (B95950) Scaffold

The 4-phenylcoumarin scaffold can be diversified at several positions. Modifications to the phenyl ring at C-4 can be achieved by utilizing differently substituted ethyl benzoylacetates in the Pechmann condensation or by employing various arylboronic acids in Suzuki coupling reactions.

The coumarin nucleus itself also offers multiple sites for functionalization. For example, the synthesis of a series of 4-substituted 6,7-dihydroxycoumarin derivatives has been reported, starting from 1,2,4-triacetoxybenzene (B1630906) and various β-ketoesters via an acid-catalyzed Pechmann condensation. nih.gov The resulting dihydroxycoumarins can then be selectively methylated to produce analogues of this compound. nih.gov This strategy allows for the introduction of a wide range of substituents at the C-4 position, providing a library of compounds for biological screening.

Starting MaterialReagentProductReference
1,2,4-TriacetoxybenzeneEthyl trifluoroacetoacetate4-Trifluoromethyl-6,7-dihydroxycoumarin nih.gov
1,2,4-TriacetoxybenzeneEthyl benzoylacetate6,7-Dihydroxy-4-phenylcoumarin nih.gov
6,7-DihydroxycoumarinMethyl iodide, NaH6,7-Dimethoxycoumarin nih.gov

Targeted Synthesis Methodologies for Structure-Activity Relationship Studies of this compound Analogues

Targeted synthesis for SAR studies often involves the systematic modification of a lead compound to probe the effect of different functional groups on its biological activity. A key example is the synthesis of a series of 4-substituted 6,7-dihydroxycoumarin derivatives to investigate their inhibitory activity against the Mcl-1 protein. nih.gov In this study, the introduction of various substituents at the C-4 position, such as trifluoromethyl and phenyl groups, allowed for the exploration of the impact of electronic and steric factors on inhibitory potency.

Subsequent methylation of the catechol group at positions 6 and 7 to the corresponding dimethoxy derivatives provided further insight into the importance of these hydroxyl groups for biological activity. nih.gov This targeted approach, where specific structural features are systematically altered, is fundamental to medicinal chemistry and drug discovery. The ability to synthesize a focused library of analogues based on the this compound scaffold is therefore essential for elucidating its full therapeutic potential.

Investigations into Biological Activities and Underlying Mechanisms of 6,7 Dimethoxy 4 Phenylcoumarin

Anticancer Potential and Molecular Mechanisms of Action

Inhibition of Cancer Cell Proliferation

Studies have explored the anti-proliferative effects of 6,7-Dimethoxy-4-phenylcoumarin and related compounds on various cancer cell lines. In one study, 5,7-dimethoxy-4-phenylcoumarin demonstrated a more potent inhibition of cell proliferation in A427 human lung cancer cells compared to a similar compound, 5,7-dimethoxy-4-p-methoxylphenylcoumarin. bioline.org.br Another study on geranylated 4-phenylcoumarins, DMDP-1 and DMDP-2, showed dose- and time-dependent cell death in several cancer cell lines. researchgate.net Specifically, DMDP-1 was most effective against PC-3 prostate cancer cells, while DMDP-2 was most potent in DU 145 prostate cancer cells. researchgate.net

A different derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, was found to have high cytotoxicity against colon cancer cells, inhibiting both long-term and short-term proliferation. nih.gov Furthermore, a series of 4-substituted coumarins were synthesized and tested for their anti-proliferative capabilities, with some showing strong activity against various tumor cells. frontiersin.org

Table 1: Inhibitory Effects of Selected Phenylcoumarin Derivatives on Cancer Cell Lines

Compound Cell Line Effect Reference
5,7-dimethoxy-4-phenylcoumarin A427 (Human Lung Cancer) Potent inhibitor of cell proliferation bioline.org.br
DMDP-1 (Geranylated 4-phenylcoumarin) PC-3 (Prostate Cancer) Highest cytotoxic efficacy researchgate.net
DMDP-2 (Geranylated 4-phenylcoumarin) DU 145 (Prostate Cancer) Most potent researchgate.net
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one Colon Cancer Cells High cytotoxicity, inhibited proliferation nih.gov

Induction of Apoptosis via Caspase Activation Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents can exert their effects. Research indicates that some coumarin (B35378) derivatives trigger apoptosis through the activation of caspases, a family of protease enzymes essential for this process.

For instance, the compound Pulchrin A has been shown to induce apoptosis in ovarian cancer cells by activating caspase-3 and caspase-9. nih.gov Similarly, another coumarin derivative, 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin, induced apoptosis in PC-3 prostate cancer cells by up-regulating the expression of apoptotic proteins like caspases 3 and 8. frontiersin.org In human promyeloleukemic cells, scopoletin (B1681571) has been found to induce apoptosis accompanied by the activation of caspase-3. mdpi.com

While direct evidence for this compound's role in caspase activation is part of broader coumarin studies, the general class of coumarins demonstrates a clear capacity to induce apoptosis through these pathways. Caspases-3, -6, and -7 are known as the executioners of apoptosis, activated by upstream initiator caspases. frontiersin.org Their activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death. frontiersin.org

Modulation of Apoptotic and Anti-Apoptotic Protein Expression Profiles (e.g., Bcl-2, Bax)

A critical aspect of apoptosis regulation involves the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key players in this process.

In A427 human lung cancer cells, treatment with 5,7-dimethoxy-4-phenylcoumarin led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. bioline.org.br This shift in the Bcl-2/Bax ratio is a strong indicator of apoptosis induction. Similarly, the coumarin derivative Pulchrin A was found to down-regulate Bcl-2 and up-regulate Bax in ovarian cancer cells. nih.gov Another study on a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, showed that it up-regulated the expression of BAX. nih.gov

The modulation of these proteins is a recurring theme in the anti-cancer activity of coumarins. An increase in Bax expression can sensitize cells to chemotherapeutic agents, while the overexpression of Bcl-2 can lead to treatment resistance. bioline.org.br

Influence on Cell Cycle Progression in Malignant Cells

Disruption of the normal cell cycle is a hallmark of cancer, and many anti-cancer agents work by arresting the cell cycle at specific phases, preventing cell division. Studies on coumarin derivatives have revealed their ability to influence cell cycle progression in malignant cells.

For example, 5,7-dimethoxy-4-phenylcoumarin and a related compound were suggested to exhibit antitumor activity by inhibiting the progression of the cell cycle through the G0/G1 and S phases. bioline.org.br A different 4-phenylcoumarin (B95950) derivative was found to induce cell cycle cessation at the G2/M phase in MCF-7 breast cancer cells. nih.gov Furthermore, a study on 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin in the A549 human lung cancer cell line showed significant cell arrest in the G1/G0, S, and G2 phases of the cell cycle. nih.gov

Table 2: Effects of Phenylcoumarin Derivatives on Cell Cycle Progression

Compound/Derivative Cell Line Effect on Cell Cycle Reference
5,7-dimethoxy-4-phenylcoumarin A427 (Human Lung Cancer) Inhibition of G0/G1 and S phases bioline.org.br
4-phenylcoumarin derivative MCF-7 (Breast Cancer) Arrest at G2/M phase nih.gov
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin A549 (Human Lung Cancer) Arrest in G1/G0, S, and G2 phases nih.gov

Targeting Anti-Apoptotic Proteins (e.g., Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to their survival and resistance to chemotherapy. nih.gov Therefore, Mcl-1 is an attractive target for cancer therapy.

Research into coumarin derivatives has identified some with Mcl-1 inhibitory activity. A study focused on the synthesis and evaluation of various coumarin derivatives found that the catechol group was a key component for Mcl-1 inhibitory activity. nih.gov Methylation of this group, as is present in this compound, was shown to decrease this inhibitory activity. nih.gov The study highlighted that 6,7-dihydroxycoumarin derivatives with a hydrophobic electron-withdrawing group at the C-4 position showed enhanced Mcl-1 inhibitory capacity. nih.gov

Microtubule Polymerization Inhibition Research

Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division, morphology, and transport. nih.govfrontiersin.org Drugs that interfere with microtubule dynamics, either by inhibiting their polymerization or promoting their depolymerization, can arrest tumor cells in the M-phase of the cell cycle and are used clinically as anti-cancer agents. nih.govfrontiersin.org

Several 4-substituted coumarin derivatives have been investigated for their ability to inhibit microtubule polymerization. frontiersin.org Some of these compounds have been shown to target the colchicine (B1669291) binding site on β-tubulin, a key protein in microtubules. frontiersin.org For example, a series of new 4-phenylcoumarin derivatives were designed as tubulin polymerization inhibitors, with some showing potent effects. nih.gov While direct research on this compound's effect on microtubule polymerization is limited, the broader class of 4-arylcoumarins has been shown to inhibit microtubule polymerization. mdpi.com

Reactive Oxygen Species (ROS)-Dependent Cell Death Mechanisms

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, lead to cellular damage and a form of programmed cell death. Some coumarin derivatives have been shown to induce ROS-dependent cell death in cancer cells.

For instance, a study on 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin in the A549 human lung cancer cell line demonstrated an increase in ROS production, leading to apoptotic cell death. nih.govrtrn.net The cell death was confirmed to be ROS-dependent through experiments using an antioxidant. nih.gov While many coumarin derivatives are known to have the ability to scavenge free radicals, some can also act as pro-oxidants, inducing cell death through ROS-mediated pathways. bioline.org.brnih.gov

Antidiabetic Activity Investigations

Research into the therapeutic potential of coumarin derivatives has extended to the field of diabetology. ebi.ac.ukyoutube.com The core focus of these investigations has been on the inhibition of enzymes that play a crucial role in glucose homeostasis. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for managing type 2 diabetes mellitus. nih.gov Its inhibition prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and helps regulate blood glucose levels. youtube.com

In the search for novel DPP-IV inhibitors, a variety of natural and synthetic compounds are being explored. In one such in silico study, phytochemicals from Dalbergia sissoo were evaluated for their potential to inhibit the DPP-IV enzyme. Among the compounds identified as having significant potential was this compound. This research utilized molecular docking to predict the binding affinity of these natural compounds to the active site of the DPP-IV enzyme.

The study's findings indicated that several phytochemicals from D. sissoo demonstrated a high binding affinity. While specific binding energy values for this compound were not detailed in the available abstracts, it was listed among the top-performing compounds with drug-like characteristics, suggesting its potential as a DPP-IV inhibitor.

Antimicrobial Activity Research

Coumarins, as a class of compounds, are recognized for their broad-spectrum antimicrobial properties. ontosight.aimdpi.com Research has specifically investigated 4-phenylcoumarin derivatives for their ability to inhibit the growth of various pathogenic fungi and bacteria. encyclopedia.pub

Investigations have highlighted the antifungal potential of 4-phenylcoumarins. A closely related compound, 5,7-dimethoxy-4-phenylcoumarin, isolated from the endophytic actinomycete Streptomyces aureofaciens, has demonstrated notable antifungal activity. encyclopedia.pubresearchgate.netnih.gov This suggests that the structural motif is promising for antifungal applications.

In laboratory bioassays, this related compound was shown to strongly inhibit plant pathogenic fungi. nih.gov For instance, its activity against Colletotrichum musae, the fungus causing anthracnose in bananas, was quantified. The findings from these studies provide a basis for further investigation into the antifungal properties of this compound.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)
5,7-dimethoxy-4-p-methoxyphenylcoumarinColletotrichum musae120 µg/mL
5,7-dimethoxy-4-phenylcoumarinColletotrichum musae150 µg/mL

The antibacterial potential of the coumarin nucleus is well-documented, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, coumarins have been shown to be effective against Staphylococcus aureus and Ralstonia solanacearum. mdpi.com However, specific research focusing exclusively on the antibacterial activity of this compound is not extensively detailed in the reviewed literature. While the broader class of 4-phenylcoumarins is known for biological activities, dedicated studies are required to determine the specific antibacterial spectrum and efficacy of this particular compound.

Antioxidant Research and Redox Homeostasis

The antioxidant properties of coumarins are a significant area of research, as oxidative stress is implicated in numerous disease pathologies. nih.gov These compounds can influence the balance of oxidants and antioxidants within cells, a process known as redox homeostasis.

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. frontiersin.orgnih.govmdpi.com Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. springernature.com

Several coumarin derivatives have been identified as modulators of the Keap1/Nrf2/ARE system. nih.gov For instance, esculetin, which is the 6,7-dihydroxy derivative of coumarin, has been reported to possess potent antioxidant effects and is a known Nrf2 activator. nih.gov This structural similarity suggests a potential mechanism for this compound. It is hypothesized that coumarins may interact with Keap1, a negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the ARE, thereby upregulating the expression of protective enzymes. mdpi.com While direct evidence for this compound is still emerging, the established activity of structurally related coumarins provides a strong rationale for its investigation as a modulator of this critical cytoprotective pathway.

Enzyme Inhibition and Cellular Process Modulation

The biological activity of this compound has been explored through computational studies, which predict its potential as an inhibitor of specific enzymes. ijpsdronline.comontosight.ai While the broader class of coumarins is known for diverse interactions with biological molecules and pathways, research on this particular compound has highlighted its interaction with an enzyme crucial in metabolic regulation. ijpsdronline.comontosight.ai

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Recent in silico research has identified this compound as a potential inhibitor of human dipeptidyl peptidase-IV (DPP-IV). ijpsdronline.com DPP-IV is an enzyme that deactivates incretin hormones, such as GLP-1 and GIP, which are essential for enhancing insulin secretion and regulating blood glucose levels. ijpsdronline.comnih.gov Inhibition of DPP-IV is a recognized therapeutic strategy for managing type 2 diabetes mellitus. ijpsdronline.comnih.gov

A molecular docking study investigating phytochemicals from Dalbergia sissoo evaluated the binding potential of this compound against the DPP-IV enzyme. ijpsdronline.com The study's findings indicated that the compound exhibits a strong binding affinity and a low inhibition constant when compared to the established DPP-IV inhibitor, Vildagliptin. ijpsdronline.com Specifically, the investigation reported a binding affinity (ΔG) of -7.3 kcal/mol or higher and an inhibition constant (Ki) of 3.17 µM or lower for the top-performing phytochemicals, including this compound. ijpsdronline.com These computational results suggest that this compound could be a promising candidate for further experimental validation as a DPP-IV inhibitor. ijpsdronline.comresearchgate.net

Table 1: In Silico Molecular Docking Results for DPP-IV Inhibition

Compound Binding Affinity (ΔG) (kcal/mol) Inhibition Constant (Ki) (µM) Source
This compound ≥ -7.3 ≤ 3.17 ijpsdronline.com

Modulation of Cellular Processes

While extensive experimental data on the modulation of specific cellular processes by this compound is not detailed in the available literature, coumarin derivatives as a class are widely recognized for their ability to influence various cellular functions, including those related to inflammation and cell proliferation. ontosight.ainih.govfrontiersin.org For instance, other coumarins have been shown to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). tandfonline.comtandfonline.comresearchgate.net However, specific studies confirming these effects for this compound are needed. Further research is required to fully elucidate the specific cellular pathways modulated by this compound and to experimentally validate the promising predictions from computational models. ontosight.ai

Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 4 Phenylcoumarin and Its Analogues

Impact of Methoxy (B1213986) Substitutions on Biological Efficacy

The presence and position of methoxy groups on the coumarin (B35378) scaffold are critical determinants of biological activity. In the case of 6,7-dimethoxy-4-phenylcoumarin, these two methoxy groups significantly influence its properties.

Studies on related 4-phenylcoumarins have shown that methoxylation can have varied effects depending on the biological target. For instance, in the context of anti-inflammatory activity, 5,7-dimethoxy-4-phenylcoumarin has been investigated for its effects on nitric oxide and prostaglandin (B15479496) E2 production. tandfonline.com Similarly, 5,7-dimethoxy-4-p-methoxyphenylcoumarin has been evaluated for its anti-inflammatory properties. tandfonline.com In another study, the antiplasmodial activity of 4-phenylcoumarins was found to be influenced by methoxylation, with the most lipophilic compound, 4',5,7,8-tetramethoxy-4-phenylcoumarin (O-methylexostemin), exhibiting the strongest activity. researchgate.net

Furthermore, the conversion of hydroxyl groups to methoxy groups can alter the biological profile. For example, methylation of phenolic hydroxyl groups in some 4-phenylcoumarins led to a reduction or loss of uncoupling activity in spinach chloroplasts. acs.org Conversely, in the context of monoamine oxidase (MAO) inhibition, the simultaneous presence of a hydroxyl group at C-6 and a methoxy group at C-7 was found to be favorable for the inhibition of both MAO-A and MAO-B. scienceopen.com

The following table summarizes the impact of methoxy substitutions in various 4-phenylcoumarin (B95950) analogues:

CompoundSubstitution PatternBiological ActivityReference
5,7-dimethoxy-4-phenylcoumarinMethoxy at C-5 and C-7Anti-inflammatory tandfonline.com
5,7-dimethoxy-4-p-methoxyphenylcoumarinMethoxy at C-5, C-7, and C-4'Anti-inflammatory tandfonline.com
4',5,7,8-tetramethoxy-4-phenylcoumarinMethoxy at C-4', C-5, C-7, and C-8Antiplasmodial researchgate.net
6-Hydroxy-7-methoxy-4-phenylcoumarinHydroxy at C-6, Methoxy at C-7MAO Inhibition scienceopen.com

Influence of Phenyl Group Modifications at C-4 on Activity Profiles

Modifications to the phenyl group at the C-4 position of the coumarin ring have a profound impact on the biological activity profiles of these compounds. The nature and position of substituents on this phenyl ring can dictate the potency and selectivity of the molecule.

For instance, in the context of anticancer activity, the presence of a phenyl group at C-4 is considered important for inducing apoptosis. sci-hub.se SAR studies have revealed that substitutions on this phenyl ring can significantly enhance antitumor potential. sci-hub.se For example, the introduction of electron-donating or withdrawing groups, such as halogens and methoxy groups, on the terminal phenyl ring has been shown to result in the best in vitro anti-neoplastic effect against melanoma carcinoma cell lines. sci-hub.se Specifically, bis-CF3 substitution on the appended phenyl ring led to significant anti-proliferative activity in prostate and breast cancer cell lines. sci-hub.se

In the realm of monoamine oxidase (MAO) inhibition, a phenyl group at the C-4 position is more favorable for MAO-A inhibition. scienceopen.comresearchgate.netscienceopen.com The interaction between the 4-position phenyl group and specific amino acids in the MAO-A active site is crucial for this activity. scienceopen.com

The table below illustrates the influence of C-4 phenyl group modifications on the activity of 4-phenylcoumarin derivatives:

C-4 Phenyl Ring SubstituentBiological ActivityKey FindingsReference
UnsubstitutedAnticancerImportant for apoptosis induction. sci-hub.se
Halogen, MethoxyAnticancer (Melanoma)Enhanced anti-neoplastic effect. sci-hub.se
Bis-CF3Anticancer (Prostate, Breast)Significant anti-proliferative activity. sci-hub.se
UnsubstitutedMAO-A InhibitionFavorable for MAO-A inhibition. scienceopen.comresearchgate.netscienceopen.com

Significance of Hydroxyl and Other Functional Groups in Coumarin Derivatives

The presence of hydroxyl groups and other functional moieties on the coumarin scaffold plays a pivotal role in determining the biological activities of these derivatives.

Hydroxyl groups are particularly important for antioxidant activity. Studies have shown that the number and position of hydroxyl groups influence the antioxidant potential of 4-phenylcoumarins. researchgate.net For example, 7,8-dihydroxy-4-phenylcoumarin demonstrates good antioxidant activity. researchgate.net The ortho-dihydroxy substitution pattern is often associated with enhanced antioxidant and antitumor activities. nih.gov In some cases, free phenolic hydroxyl groups are essential for activity, as their methylation or glycosylation can lead to a reduction or loss of efficacy. acs.org However, the introduction of a hydroxyl group at the C-4 position of 3-phenylcoumarins has been shown to decrease MAO-B inhibitory activity in some instances. scispace.com

Other functional groups also contribute significantly to the biological profile. For example, the introduction of a hydrophobic electron-withdrawing group like trifluoromethyl at the C-4 position of 6,7-dihydroxycoumarin enhanced its Mcl-1 inhibitory capacity in cancer cells. nih.gov Conversely, a hydrophilic group at this position was detrimental to its inhibitory potency. nih.gov The presence of a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins was found to improve MAO-B inhibitory activity and selectivity. nih.gov

The following table highlights the significance of various functional groups in coumarin derivatives:

Functional Group and PositionBiological ActivityKey FindingsReference
7,8-Dihydroxy (on 4-phenylcoumarin)AntioxidantGood antioxidant activity. researchgate.net
Ortho-dihydroxyAntioxidant, AntitumorRemarkable activity. nih.gov
Free Phenolic HydroxylsUncoupling ActivityEssential for activity; methylation or glycosylation reduces it. acs.org
C-4 Hydroxyl (on 3-phenylcoumarin)MAO-B InhibitionDecreased activity in some cases. scispace.com
C-4 Trifluoromethyl (on 6,7-dihydroxycoumarin)Anticancer (Mcl-1 Inhibition)Enhanced inhibitory capacity. nih.gov
C-6 Chlorine (on 4-hydroxy-3-phenylcoumarin)MAO-B InhibitionImproved activity and selectivity. nih.gov

Positional Effects of Substituents on Diverse Biological Activities

The specific placement of substituents on the coumarin ring system is a critical factor that governs the diverse biological activities of these compounds. Even minor changes in the position of a functional group can lead to significant alterations in efficacy and selectivity.

For instance, in the context of MAO inhibition, the position of the phenyl group is a key determinant of selectivity. A phenyl group at the C-4 position generally favors MAO-A inhibition, while a phenyl group at the C-3 position enhances MAO-B inhibition. scienceopen.comresearchgate.netscienceopen.com

The substitution pattern on the coumarin nucleus also influences anticancer activity. Substituents at the C-3 and C-4 positions have been shown to improve antitumor potential. sci-hub.se Specifically, a phenyl substitution at the C-4 position is considered necessary for apoptosis-inducing activity in some cancer cell lines. sci-hub.se

Regarding antioxidant properties, the position of hydroxyl groups is crucial. For example, 7,8-dihydroxy-4-phenylcoumarin exhibits good antioxidant activity, whereas 5,7-dihydroxy-4-phenylcoumarin (B1236179) shows moderate activity. researchgate.net

The anticoagulant activity of coumarin derivatives is also sensitive to substituent positioning. The presence of a substituent at the C-8 position has been indicated as important for this activity. nih.gov

The table below summarizes the positional effects of substituents on the biological activities of coumarin derivatives:

Position of SubstituentType of SubstituentBiological ActivityKey FindingsReference
C-4Phenyl groupMAO-A InhibitionMore favorable for MAO-A inhibition. scienceopen.comresearchgate.netscienceopen.com
C-3Phenyl groupMAO-B InhibitionSignificantly enhances MAO-B inhibition. scienceopen.comresearchgate.net
C-3 and C-4VariousAnticancerSubstitutions improve antitumor potential. sci-hub.se
C-4Phenyl groupAnticancer (Apoptosis)Necessary for apoptosis-inducing activity. sci-hub.se
C-7, C-8DihydroxyAntioxidantGood antioxidant activity. researchgate.net
C-5, C-7DihydroxyAntioxidantModerate antioxidant activity. researchgate.net
C-8VariousAnticoagulantImportant for activity. nih.gov

Comparative SAR Analysis with Related 4-Arylcoumarins

Comparing the structure-activity relationships of this compound with other 4-arylcoumarins provides valuable insights into the broader structural requirements for various biological activities.

In the realm of MAO inhibition, a comparative study of 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins revealed that the 4-unsubstituted derivatives were generally more potent MAO-B inhibitors. nih.gov This highlights the significant impact of substitution at the C-4 position. Furthermore, while 4-phenylcoumarins tend to be more effective against MAO-A, 3-phenylcoumarins show a preference for MAO-B inhibition. scienceopen.comresearchgate.net

For anticancer activity, the presence of an aryl group at the C-4 position is a common feature among active compounds. nih.gov A comparative analysis of various 4-substituted coumarins has shown that electron-withdrawing and hydrophobic groups at the C-4 position can enhance inhibitory activity against targets like Mcl-1. researchgate.net For example, a trifluoromethyl group at C-4 of a 6,7-dihydroxycoumarin scaffold showed the highest activity against Mcl-1. nih.govresearchgate.net

In terms of antioxidant activity, a comparison between a 3-phenylcoumarin (B1362560) and a 4-phenylcoumarin, both with dihydroxy substitutions on the coumarin and phenyl rings, indicated that the 3-phenylcoumarin derivative had better antioxidant potential. bohrium.com This was attributed to lower bond dissociation enthalpy values for the hydroxyl groups in the 3-phenylcoumarin. bohrium.com

The table below provides a comparative SAR analysis of different 4-arylcoumarin scaffolds:

Coumarin ScaffoldKey Substituent FeatureBiological ActivityComparative FindingReference
4-Unsubstituted-3-phenylcoumarins vs. 4-Hydroxy-3-phenylcoumarinsC-4 substitutionMAO-B Inhibition4-Unsubstituted derivatives are generally more potent. nih.gov
4-Phenylcoumarins vs. 3-PhenylcoumarinsPosition of phenyl groupMAO Inhibition4-Phenylcoumarins favor MAO-A; 3-phenylcoumarins favor MAO-B. scienceopen.comresearchgate.net
4-Substituted coumarinsNature of C-4 substituentAnticancer (Mcl-1 Inhibition)Electron-withdrawing, hydrophobic groups enhance activity. researchgate.net
3-Phenylcoumarin vs. 4-Phenylcoumarin (both with dihydroxy substitutions)Position of phenyl groupAntioxidant3-Phenylcoumarin derivative showed better activity. bohrium.com

Computational Chemistry Approaches in 6,7 Dimethoxy 4 Phenylcoumarin Research

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands, such as 6,7-Dimethoxy-4-phenylcoumarin, with their protein targets at a molecular level.

Research has employed molecular docking to investigate the interaction of this compound and related derivatives with various biological targets. For instance, in studies targeting human Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes, this compound demonstrated a significant binding affinity. ijpsdronline.comresearchgate.netresearchgate.net The simulations revealed a binding energy (ΔG) of -7.3 kcal/mol or higher and a low inhibition constant (Ki), suggesting it could be a potent inhibitor. ijpsdronline.comresearchgate.net

Similarly, derivatives of the parent 4-phenylcoumarin (B95950) scaffold have been docked against various other protein targets. Studies on Hepatitis A Virus (HAV) 3C protease showed that 4-phenylcoumarin derivatives could form strong hydrogen-bonding profiles with key amino acid residues like Gly170 and Cys172. nih.gov In research targeting HIV-1 reverse transcriptase, a 4-phenylcoumarin derivative was observed to adopt a "seahorse" binding mode, indicating specific and favorable interactions within the enzyme's binding pocket. nih.gov Furthermore, docking studies of a 6,7-dimethoxy coumarin (B35378) analog with Butyrylcholinesterase (BuChE), a target in Alzheimer's disease research, have also been performed to elucidate binding interactions. nih.gov These simulations are crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors.

Table 1: Molecular Docking Studies of this compound and Related Derivatives

Ligand/DerivativeTarget ProteinPredicted Binding Affinity/EnergyKey Interacting ResiduesReference
This compound Human Dipeptidyl Peptidase-IV (DPP-IV)ΔG ≥ -7.3 kcal/mol; Ki ≤ 3.17 µMNot Specified ijpsdronline.comresearchgate.net
4-Phenylcoumarin Derivative (7b)Hepatitis A Virus (HAV) 3C ProteaseKi = 1.903 µMGly170, Cys172 nih.gov
4-Phenylcoumarin Derivative (8b)HIV-1 Reverse TranscriptaseIC₅₀ = 9.01 nMNot Specified nih.gov
6,7-dimethoxy analogue (C41r)Butyrylcholinesterase (BuChE)IC₅₀ = 1.5 µMNot Specified nih.gov
3-Phenylcoumarin (B1362560) DerivativesMonoamine Oxidase B (MAO-B)Not SpecifiedTyr326 mdpi.com
4-Arylcoumarin AnalogTubulin (Colchicine-binding site)Not SpecifiedNot Specified mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are fundamental in predictive biology, allowing researchers to estimate the activity of unsynthesized compounds and to identify the key structural features that influence their potency.

For coumarin derivatives, including the 4-phenylcoumarin class, QSAR studies have been instrumental in designing new agents with enhanced activities. nih.govnih.govfrontiersin.org For example, 3D-QSAR models were developed for a series of 4-phenylcoumarin derivatives to understand the structural requirements for their antiviral activity against the Hepatitis A virus. nih.gov These models provide a quantitative framework that helps in predicting the efficacy of novel analogs.

Various QSAR approaches, such as descriptor-based QSAR, 3D-pharmacophore mapping, and Hologram QSAR (HQSAR), have been applied to coumarin derivatives to identify the essential structural attributes for activities like antioxidant potential. nih.gov These studies consistently highlight the importance of the core coumarin nucleus, including the fused benzene (B151609) ring and the oxygen atom of the pyran ring, as primary pharmacophoric features. nih.gov Other QSAR studies have indicated that substitutions at the C3, C6, and C7 positions of the coumarin skeleton are crucial for modulating activity. nih.gov By building these predictive models, researchers can prioritize the synthesis of compounds with a higher probability of being active, thus streamlining the drug discovery pipeline. frontiersin.org

Table 2: QSAR Modeling on Coumarin Derivatives

QSAR Model TypeBiological Activity StudiedKey Findings/Important DescriptorsReference
3D-QSARAnti-HAV (Hepatitis A Virus) ActivityExplored structural requirements for antiviral activity. nih.gov
Descriptor-based, 3D-Pharmacophore, HQSARAntioxidant ActivityFused benzene ring and pyran oxygen atom are key pharmacophoric features. nih.gov
CoMFA and CoMSIA (3D-QSAR)Detoxification via TcPMCA1Steric and H-bond fields are important; C3, C6, and C7 are suitable active sites. nih.gov
3D-QSARAnti-fungal (Candida albicans)Model established based on minimum inhibitory concentration values to design new derivatives. nih.gov
3D-QSARMAO-A and MAO-B InhibitionUnraveled key molecular features for binding affinity and isoform selectivity. frontiersin.org

In Silico ADMET Profiling for Drug-like Characteristics and Pharmacophore Development

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, offering an early-stage assessment of a compound's drug-likeness and potential liabilities.

This compound has been subjected to in silico ADMET profiling, which has validated its favorable drug-like characteristics. ijpsdronline.comresearchgate.netresearchgate.net These studies indicate that the compound adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. researchgate.net Predictions for other coumarin derivatives have assessed properties like blood-brain barrier permeability, human intestinal absorption, and potential for AMES toxicity or carcinogenicity. ukaazpublications.com

Pharmacophore modeling is another crucial computational technique that identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For 4-phenylcoumarin derivatives, 3D-pharmacophore models have been generated to map the structural features required for antiviral activity. nih.gov Similarly, pharmacophore models for antioxidant coumarins have been developed, providing a virtual template for designing new compounds with optimized activity. nih.gov These models serve as powerful tools for virtual screening of compound libraries to identify new hits with the desired biological profile.

Table 3: Predicted In Silico ADMET and Drug-Like Properties for Coumarin Derivatives

Compound/Derivative ClassProperty PredictedFinding/ResultReference
This compound Drug-like CharacteristicsValidated as drug-like, follows Lipinski's Rule of Five. ijpsdronline.comresearchgate.net
This compound Oral BioavailabilityPredicted to have high oral availability. ijpsdronline.comresearchgate.net
3,4-dihydro-5,7-dihydroxy-4-phenylcoumarinAbsorptionPredicted blood-brain barrier permeability (0.6413), human intestinal absorption (0.9223), and CaCO2 permeability (0.6195). ukaazpublications.com
3,4-dihydro-5,7-dihydroxy-4-phenylcoumarinToxicityPredicted to be non-AMES toxic (p=0.9404) and non-carcinogenic (p=0.945). ukaazpublications.com
Coumarin DerivativesGeneral ADMETIn silico tools used to characterize profiles and identify potential liabilities like mutagenicity or receptor toxicity. nih.gov

Conformational Analysis and 3D Structure Generation Methodologies

Understanding the three-dimensional (3D) structure and conformational flexibility of a molecule is paramount for comprehending its interaction with biological targets. Various computational methodologies are employed to generate and analyze the 3D structures of compounds like this compound.

The initial step often involves using 2D sketching software to draw the molecule, which is then converted into a 3D structure. biointerfaceresearch.com Computational chemistry software employs force fields, such as OPLS4, to find the most stable, low-energy 3D conformer of the molecule. biointerfaceresearch.com For more complex analyses, such as developing pharmacophore models or preparing for docking simulations, multiple low-energy conformations are generated to represent the molecule's flexibility in different environments. nih.gov The ability of a molecule to adopt a specific conformation can be critical for its biological activity. For example, the rotational flexibility of the linker in certain 4-phenylcoumarin derivatives was found to be essential for fitting optimally into the target's binding pocket. nih.gov

While computational methods provide excellent models, experimental techniques like X-ray crystallography are the gold standard for determining the precise 3D structure of a molecule in its crystalline state. The structure of a related compound, 7-hydroxy-6,8,4'-trimethoxy-4-phenylcoumarin, was confirmed by X-ray analysis, providing invaluable data that can be used to validate and refine computational models of the 4-phenylcoumarin scaffold. nih.gov

Advanced Analytical and Spectroscopic Techniques in 6,7 Dimethoxy 4 Phenylcoumarin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a cornerstone for the unambiguous structure determination of 4-arylcoumarins. researchgate.net In combination with two-dimensional NMR experiments like COSY, HSQC, and HMBC, researchers can precisely assign all proton and carbon signals, confirming the connectivity and substitution patterns of the coumarin (B35378) core and the pendant phenyl ring. researchgate.net

For instance, in the structural analysis of 4-arylcoumarin derivatives, ¹H NMR spectra provide critical information. The chemical shifts and coupling constants of the aromatic protons on the A and B rings, along with the characteristic singlet for the H-3 proton of the coumarin ring system, are key identifiers. scialert.net In one study, the ¹H NMR spectrum of 5,7,4'-trimethoxy-4-phenylcoumarin was detailed, showing distinct signals for the methoxy (B1213986) groups and the aromatic protons, which allowed for its complete structural assignment. scialert.net Similarly, ¹³C NMR spectra are used to identify the carbon framework, with characteristic downfield shifts for the carbonyl carbon (C-2) and the oxygen-substituted aromatic carbons. ajol.info

The data below, derived from related substituted 4-phenylcoumarin (B95950) compounds, illustrates the typical chemical shifts observed in NMR analysis.

Interactive Table 1: Representative ¹H NMR Spectroscopic Data for 4-Arylcoumarin Derivatives

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Reference
5,7,4'-Trimethoxy-4-phenylcoumarin CDCl₃H-2', H-6'7.20d, J = 8.5 scialert.net
H-3', H-5'6.87d, J = 8.5 scialert.net
H-86.50d, J = 2.5 scialert.net
H-66.22d, J = 2.5 scialert.net
H-35.96s scialert.net
OMe-7, OMe-4'3.83s scialert.net
OMe-53.46s scialert.net
4'-Hydroxy-5,7-dimethoxy-4-phenylcoumarin CD₃COCD₃H-2', H-6'7.12d, J = 8.5 scialert.net
H-3', H-5'6.80d, J = 8.5 scialert.net
H-86.42d, J = 2.5 scialert.net
H-66.22d, J = 2.5 scialert.net
H-35.94s scialert.net

Note: The table presents data for closely related derivatives to illustrate the application of NMR spectroscopy in this class of compounds.

Mass Spectrometry (MS) Applications in Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful tool used for determining the molecular weight and elemental composition of 6,7-dimethoxy-4-phenylcoumarin and its analogues. tandfonline.combioline.org.br Techniques such as Electron Ionization (EI-MS) and Fast Atom Bombardment (FAB-MS) provide crucial information for structural confirmation. tandfonline.combioline.org.brtandfonline.com The fragmentation patterns observed in the mass spectra offer insights into the compound's structure. For example, the loss of a methyl group (15 mass units) or a carbonyl group (28 mass units) are characteristic fragmentation pathways for methoxylated coumarins. scialert.netajol.info An intense ion peak corresponding to [M-Me]+ has been correlated with the presence of a methoxy group at the C-6 or C-8 position. ajol.info

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly valuable for identifying coumarin derivatives in complex mixtures, such as plant extracts or biological samples. researchgate.net In one study, LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) was used to tentatively identify several coumarins from a plant extract, including 6-hydroxy-7-methoxy-4-phenylcoumarin. researchgate.net This highlights the role of MS in metabolite profiling and natural product discovery.

Interactive Table 2: Mass Spectrometry Data for Selected 4-Arylcoumarin Derivatives

CompoundIonization Methodm/z (relative intensity %)InterpretationReference
5,7,4'-Trimethoxy-4-phenylcoumarin MS312 (80)[M]⁺ scialert.net
284 (100)[M - CO]⁺ scialert.net
269 (37)[M - MeCO]⁺ scialert.net
4'-Hydroxy-5,7-dimethoxy-4-phenylcoumarin MS298 (100)[M]⁺ scialert.net
270 (80)[M - CO]⁺ scialert.net
6-Hydroxy-7-methoxy-4-phenylcoumarin LC-APCI-MS/MS283.06[M+H]⁺ researchgate.net

Note: This table showcases MS data from closely related derivatives to demonstrate its application.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of 4-phenylcoumarins.

Infrared (IR) Spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of a 4-phenylcoumarin derivative typically shows a strong absorption band for the lactone carbonyl group (C=O) around 1700-1720 cm⁻¹. scialert.net Other characteristic bands include those for C=C stretching of the aromatic rings and the pyrone system (approx. 1500-1610 cm⁻¹) and C-O stretching from the methoxy ethers (approx. 1050-1160 cm⁻¹). scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule's conjugated system. Coumarins typically exhibit two main absorption bands. scialert.net For 4-phenylcoumarin derivatives, these bands are generally observed in the ranges of 248-256 nm and 324-329 nm, corresponding to the π → π* transitions within the benzopyrone system. scialert.net The exact position and intensity of these absorption maxima (λmax) are influenced by the substitution pattern on both the coumarin and phenyl rings. researchgate.net

Interactive Table 3: Spectroscopic (UV-Vis and IR) Data for 4-Arylcoumarin Derivatives

CompoundTechniqueSolventAbsorption Maxima (λmax, nm) or Wavenumber (νmax, cm⁻¹)Reference
5,7,4'-Trimethoxy-4-phenylcoumarin UVMeOH250, 325 scialert.net
IRCHCl₃1710, 1610, 1595, 1510, 1158, 1111 scialert.net
4'-Hydroxy-5,7-dimethoxy-4-phenylcoumarin UVMeOH256, 324 scialert.net
5,7,3',4'-Tetramethoxy-4-phenylcoumarin UVMeOH248, 328 scialert.net
IRCHCl₃1708, 1610, 1595, 1510, 1158, 1111 scialert.net

Note: Data presented is for closely related derivatives to illustrate the typical spectral characteristics.

Time-Dependent Fluorescence Shift (TDFS) for Microenvironment Hydration Dynamics

While direct TDFS studies on this compound are not extensively documented in the reviewed literature, research on the closely related fluorophore, 6,7-dimethoxy-coumarin, and its derivatives provides significant insight into this application. nih.govscience.govnih.gov Coumarin derivatives are well-known for their fluorescence sensitivity to the microenvironment, making them excellent probes for investigating biological systems. nih.govresearchgate.netresearchgate.net

Time-Dependent Fluorescence Shift (TDFS) is a technique that measures the change in the fluorescence emission spectrum over time following excitation. nih.gov This shift is highly sensitive to the polarity and dynamics of the solvent molecules surrounding the fluorophore. In the context of biological research, this allows for the study of hydration dynamics. nih.govscience.gov

Research on acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC), a derivative of 6,7-dimethoxy-coumarin, has demonstrated its utility as a probe for hydration. nih.govresearchgate.net Studies using TDFS in aerosol-OT (AOT) reverse micelles showed that the fluorescence response of Ac-DMC is sensitive to the hydration level and the mobility of its immediate microenvironment. nih.govscience.gov This capability makes the 6,7-dimethoxy-coumarin scaffold a useful tool for quantifying hydration parameters in biologically relevant systems, such as within the confined environments of proteins or membranes. nih.govnih.gov The strong micro-environment sensitivity of this coumarin core suggests that this compound would likely exhibit similar properties, making it a potential candidate for TDFS-based studies of local environment dynamics.

Future Directions and Research Perspectives for 6,7 Dimethoxy 4 Phenylcoumarin in Chemical Biology

Exploration of Novel Biological Targets and Therapeutic Applications

Future research will likely focus on expanding the known biological activities of 6,7-Dimethoxy-4-phenylcoumarin and identifying novel molecular targets. The coumarin (B35378) scaffold is known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govnih.gov For this compound and its close analogues, several promising avenues have been identified that warrant deeper investigation.

A significant area of interest is in metabolic diseases. An in silico study identified this compound as a potential inhibitor of human dipeptidyl peptidase-IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes. ijpsdronline.com The study showed a high binding affinity and a low inhibition constant, suggesting it could be a candidate for developing new antidiabetic agents. ijpsdronline.com

In oncology, the substitution pattern is crucial. While 6,7-dihydroxycoumarins show potent inhibitory activity against the anti-apoptotic protein Mcl-1, methylation to a 6,7-dimethoxy form significantly reduces this specific activity. nih.gov However, this does not preclude other anticancer mechanisms. For instance, the related compound 5,7-dimethoxy-4-phenylcoumarin has demonstrated antitumor effects by modulating the expression of oncoproteins like bcl-2 and Bax. bioline.org.br Furthermore, the 6,7-dimethoxy moiety has been identified as a critical feature for antiangiogenic activity, which is vital for controlling tumor growth. researchgate.net

The compound also shows potential as an anti-inflammatory agent. Research on 4-arylcoumarins has demonstrated their ability to exert anti-inflammatory effects in vitro in murine macrophage cells. abmole.com Studies on related coumarins have also shown that 6,7-disubstituted compounds can efficiently modulate the oxidative metabolism of neutrophils, a key component of the inflammatory response. semanticscholar.org Additionally, some 4-phenylcoumarins have been found to possess activity against phytopathogenic fungi, suggesting a potential application in agriculture or as antifungal agents. mdpi.commdpi.com

Table 1: Investigated Biological Activities of this compound and Related Analogues

Biological Activity Target/Mechanism Compound Variant Studied Key Findings Reference(s)
Antidiabetic DPP-IV Inhibition This compound Predicted high binding affinity and potential as a novel DPP-IV inhibitor in in silico models. ijpsdronline.com
Anticancer Mcl-1 Inhibition 6,7-dihydroxycoumarin vs. methylated forms Methylation of the 6,7-dihydroxy groups (as in 6,7-dimethoxy) significantly decreased Mcl-1 inhibitory activity. nih.gov
Anticancer Oncoprotein Modulation 5,7-dimethoxy-4-phenylcoumarin Decreased bcl-2 and increased Bax expression in cancer cell lines. bioline.org.br
Antiangiogenic Not specified 6,7-dimethoxycoumarins The 6,7-dimethoxy moiety was found to be an important feature for antiangiogenic effects. researchgate.net
Anti-inflammatory Not specified 4-arylcoumarins Demonstrated anti-inflammatory activity in murine macrophage RAW 264.7 cells. abmole.com
Antifungal Not specified 5,7-dimethoxy-4-phenylcoumarin Showed activity against phytopathogenic fungi. mdpi.commdpi.com

Development of Advanced Synthetic Strategies for Complex Analogues

The versatility of the coumarin scaffold is a significant advantage for medicinal chemists. nih.gov Future work will undoubtedly involve the development of advanced synthetic strategies to create complex analogues of this compound with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Classical synthetic routes such as the Pechmann condensation, Perkin, Knoevenagel, and Claisen reactions form the basis for creating the core coumarin structure. nih.govresearchgate.net Building upon this, researchers are exploring more sophisticated methodologies. This includes the synthesis of coumarin-hybrids, where the this compound scaffold is combined with other pharmacologically active moieties. For example, hybrids of coumarin with 1,2,4-triazole (B32235) have been synthesized to explore potential anti-HIV activities. nih.gov Another advanced strategy involves creating prodrugs to improve delivery and release of active components. researchgate.net

Furthermore, the synthesis of specifically labeled analogues represents a crucial direction. The preparation of (6,7-dimethoxy-4-coumaryl)alanine, a fluorescent amino acid, demonstrates a sophisticated synthetic achievement that transforms the parent molecule into a tool for biological research. nih.gov Future synthetic efforts will likely focus on regioselective modifications to the phenyl ring and the coumarin nucleus to fine-tune biological activity, as structure-activity relationship (SAR) studies have shown that even small changes can significantly impact potency and target selectivity. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to holistically map the cellular response to the compound. nih.govnih.gov

For example, if this compound is investigated for its anti-inflammatory effects, a multi-omics study on macrophages treated with the compound could be performed. abmole.com Transcriptomics (RNA-Seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics could then uncover shifts in metabolic pathways, providing a comprehensive picture of how the compound modulates the inflammatory response. cmbio.io This integrated approach can help identify not only the primary target but also the downstream signaling cascades and off-target effects, bridging the gap from genotype to phenotype. nih.gov Such studies are crucial for identifying predictive biomarkers of response and for understanding the compound's mechanism of action in the context of complex diseases like cancer or diabetes. nih.govfrontiersin.org

Advancements in Computational Drug Design Methodologies for Coumarin Scaffolds

Computational methods are becoming indispensable in modern drug discovery, and their application to the coumarin scaffold is set to expand. mdpi.com Future research on this compound will heavily rely on advanced computational drug design to accelerate the identification and optimization of new therapeutic leads.

Molecular docking simulations have already proven useful in identifying potential targets, such as the prediction of this compound binding to DPP-IV. ijpsdronline.com As computational power and algorithm accuracy increase, these methods will be used to screen vast virtual libraries of analogues against a wider range of biological targets. frontiersin.org

Beyond simple docking, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies will be pivotal. nih.gov These models establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For coumarins, 3D-QSAR has been used to provide insights into the steric and electrostatic properties required for potent Mcl-1 inhibition. nih.gov Applying these methodologies to this compound analogues will guide the rational design of new derivatives with improved efficacy. Additionally, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential for filtering out candidates with poor drug-like characteristics early in the discovery process, saving time and resources. ijpsdronline.com

Role in Chemical Probe Development for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system or protein target. Given its defined structure and biological activities, this compound serves as an excellent starting point for the development of such probes. ontosight.ai

A prime example of this is the successful synthesis of (6,7-dimethoxy-4-coumaryl)alanine (Dmca). nih.gov This compound is a fluorescent analogue of the amino acid alanine. Its intrinsic fluorescence, derived from the coumarin core, allows it to be used as a highly sensitive label. When Dmca is incorporated into synthetic peptides, it enables researchers to track the peptides in biological systems, such as in cell culture media, using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov This allows for the study of peptide uptake, localization, and degradation.

Future developments could involve modifying the this compound scaffold to create probes with different functionalities. This might include adding photoreactive groups for photo-affinity labeling to covalently link to and identify unknown protein targets, or attaching biotin (B1667282) tags for affinity purification of binding partners. By developing a toolbox of probes based on this scaffold, researchers can better investigate the biological pathways modulated by this class of coumarins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.